(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine
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Overview
Description
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine is an organic compound with the molecular formula C16H17N. This compound is characterized by the presence of an imine group (C=N) and two aromatic rings, one substituted with an ethyl group and the other with a methyl group. It is a member of the imine family, which are compounds derived from aldehydes or ketones by replacing the carbonyl group with an imine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of 4-ethylbenzaldehyde with 3-methylaniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require a catalyst, such as sulfuric acid (H2SO4) for nitration or iron (Fe) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.
Scientific Research Applications
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(4-Methylphenyl)-1-(3-methylphenyl)methanimine
- (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine
- (Z)-N-(4-Ethylphenyl)-1-(3-ethylphenyl)methanimine
Uniqueness
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine is unique due to its specific substitution pattern on the aromatic rings. The presence of both ethyl and methyl groups in distinct positions can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
(Z)-N-(4-Ethylphenyl)-1-(3-methylphenyl)methanimine is an organic compound classified as an imine, characterized by a carbon-nitrogen double bond. Its molecular formula is C16H17N, with a molecular weight of approximately 223.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The structural configuration of this compound is significant in determining its biological activity. The (Z)-configuration indicates that the substituents around the double bond are oriented on the same side, which can influence its chemical reactivity and interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H17N |
Molecular Weight | 223.31 g/mol |
Configuration | (Z) |
Synthesis
The synthesis of this compound typically involves a condensation reaction between an aldehyde and an amine. The general procedure includes:
- Reactants : 4-Ethylbenzaldehyde and 3-methylaniline.
- Catalyst : Acid catalyst (e.g., hydrochloric acid or sulfuric acid).
- Conditions : Reflux under controlled temperature.
- Purification : Recrystallization or column chromatography.
This method allows for the formation of the imine linkage central to its structure and reactivity.
Biological Activity
Research indicates that this compound may exhibit significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, possibly inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing inflammation in biological systems.
- Anticancer Potential : There is emerging evidence that this compound can interact with cancer cell lines, leading to apoptosis or reduced proliferation.
The mechanism of action likely involves reversible covalent bonding with nucleophilic sites on proteins, leading to alterations in enzyme activities and signaling pathways. This interaction can affect various biological processes, making it a candidate for drug development.
Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships:
- A study on related imines found that variations in substituent positions significantly influenced their antimicrobial potency against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted the anticancer effects of imines with similar structures, demonstrating their ability to induce apoptosis in breast cancer cell lines .
Properties
CAS No. |
391609-56-6 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-7-9-16(10-8-14)17-12-15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3 |
InChI Key |
FKBPJBUMGXCRGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=CC(=C2)C |
Origin of Product |
United States |
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